molecular formula C6H5N5O B6261858 4-amino-7,8-dihydropteridin-7-one CAS No. 22005-66-9

4-amino-7,8-dihydropteridin-7-one

Cat. No.: B6261858
CAS No.: 22005-66-9
M. Wt: 163.1
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-7,8-dihydropteridin-7-one is a heterocyclic compound that belongs to the pteridine family Pteridines are nitrogen-containing compounds that play significant roles in biological systems

Biochemical Analysis

Biochemical Properties

4-Amino-7,8-dihydropteridin-7-one is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-7,8-dihydropteridin-7-one typically involves the cyclization of suitable precursors. One common method involves the reaction of 6-chloro-5-nitropyrimidine with an α-aminocarbonyl molecule, followed by reduction and cyclization to yield the desired product . Another approach utilizes solid-phase synthesis, where a resin-bound intermediate is cyclized and subsequently cleaved from the resin .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Solid-phase synthesis is particularly advantageous for producing large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-amino-7,8-dihydropteridin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to create derivatives with different properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pteridines and quinonoid dihydropterins, which have distinct chemical and biological properties .

Comparison with Similar Compounds

4-amino-7,8-dihydropteridin-7-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

22005-66-9

Molecular Formula

C6H5N5O

Molecular Weight

163.1

Purity

95

Origin of Product

United States

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